2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
This compound is a synthetic organic molecule featuring a benzofuran core substituted with a methoxyethyl ester group at position 3 and a methyl group at position 2. The benzofuran moiety is further functionalized at position 5 with a methoxy-linked 5,7-dimethyl-2-oxo-2H-chromen-4-yl (coumarin derivative) group. Its structure integrates two pharmacologically significant motifs: benzofuran and coumarin, both of which are associated with diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties .
Properties
IUPAC Name |
2-methoxyethyl 5-[(5,7-dimethyl-2-oxochromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-14-9-15(2)23-17(11-22(26)32-21(23)10-14)13-30-18-5-6-20-19(12-18)24(16(3)31-20)25(27)29-8-7-28-4/h5-6,9-12H,7-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFJXLFNBSOBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)OC(=C4C(=O)OCCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic molecule with a complex structure that includes both benzofuran and chromenone moieties. Its molecular formula is with a molecular weight of approximately 436.46 g/mol. The unique structural features of this compound suggest potential biological activities that warrant investigation.
Structural Characteristics
The compound consists of several functional groups that may contribute to its biological properties:
- Benzofuran moiety : Known for various pharmacological activities.
- Chromene structure : Associated with anti-inflammatory and anticancer properties.
- Methoxy and carboxylate groups : These can influence solubility and reactivity.
Anticancer Properties
Recent studies have indicated that derivatives of chromenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells .
A study focusing on the structure–activity relationship (SAR) of chromenone derivatives revealed that modifications in the methoxy groups significantly affect cytotoxicity. The presence of electron-donating substituents enhances activity, while electron-withdrawing groups reduce it .
Antimicrobial Activity
Antimicrobial screening has demonstrated that certain derivatives of benzofuran exhibit activity against both Gram-positive and Gram-negative bacteria. For example, the minimal inhibitory concentrations (MIC) for active compounds were determined against Bacillus subtilis and Escherichia coli, with some derivatives showing promising results .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various benzofuran derivatives, including those structurally similar to the target compound. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity against cancer cell lines compared to others.
- Antimicrobial Efficacy : Another research project tested the antimicrobial properties of related compounds against standard bacterial strains. The results showed that certain modifications led to enhanced antibacterial activity, particularly in compounds with methoxy substitutions .
Data Table: Biological Activity Overview
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Research indicates that derivatives of coumarin, such as the one discussed here, exhibit promising anticancer properties. For instance, studies have shown that compounds containing the chromen-4-one structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Applications
The compound can also be utilized in synthetic organic chemistry:
-
Building Block for Organic Synthesis :
- The unique structure allows it to serve as a versatile building block in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the development of new materials or pharmaceuticals .
- Synthesis of Functionalized Chromenes :
Case Study 1: Anticancer Research
In a study published in Journal of Organic Chemistry, researchers synthesized several derivatives based on the benzofuran scaffold and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial efficacy of several coumarin derivatives, including those similar to the compound . They found that specific derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin-Benzofuran Family
Key analogues include:
5-[(5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)methoxy]-2-methoxyphenoxy Oxane-2-carboxylic Acid Structural Differences: Replaces the methoxyethyl ester with an oxane-carboxylic acid group, increasing polarity but reducing lipophilicity. The absence of methyl groups on the coumarin ring (positions 5 and 7) may reduce steric hindrance and alter binding affinities . Functional Implications: The carboxylic acid group could enhance hydrogen-bonding interactions with targets but may limit bioavailability due to ionization at physiological pH.
Warfarin (4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one) Structural Differences: Warfarin lacks the benzofuran core and methoxyethyl ester, relying on a phenylbutyl side chain for activity. However, both compounds share a coumarin backbone, which is critical for anticoagulant effects .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Oxane-Carboxylic Acid Analogue | Warfarin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~468 (estimated) | ~454 (estimated) | 308.33 |
| LogP | ~3.5 (predicted) | ~2.1 (predicted) | 1.85 |
| Solubility | Low (ester-enhanced lipophilicity) | Moderate (polar carboxylic acid) | Low (non-polar side chain) |
| Bioavailability | Potentially high (ester prodrug) | Likely limited (ionized acid) | Moderate |
- Key Observations :
- The methoxyethyl ester in the target compound significantly increases LogP compared to the oxane-carboxylic acid analogue, suggesting improved passive diffusion across membranes .
- Methyl groups at positions 5 and 7 on the coumarin ring may enhance metabolic stability by blocking oxidation sites, a common degradation pathway for coumarins.
Anticoagulant Activity
However, the benzofuran core could introduce off-target interactions, necessitating further selectivity studies .
Antioxidant Potential
Coumarin derivatives are known for radical-scavenging activity.
Q & A
Q. What are the recommended synthetic routes for 2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the benzofuran core functionalization. Key steps include:
-
Coupling reactions : Introducing substituents like the chromen-4-yl methoxy group via nucleophilic substitution or esterification.
-
Protection/deprotection strategies : For reactive groups (e.g., hydroxyl or carbonyl) to avoid side reactions .
-
Optimization : Parameters such as solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., DMAP for esterification) significantly impact yield. Continuous stirring and inert atmospheres (N₂/Ar) are critical to minimize oxidation .
-
Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and intermediate purity .
- Data Table 1 : Common Reaction Conditions for Key Synthetic Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Benzofuran core prep | DCM | 25–30 | – | 60–75 |
| Chromenyl methoxy addition | DMF | 60–80 | K₂CO₃ | 45–65 |
| Esterification | THF | 40–50 | DMAP, DCC | 70–85 |
Q. How should researchers characterize this compound, and what analytical techniques are most effective?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions and ester linkages. For example, the methoxyethyl group’s protons appear as a triplet (~δ 3.5–3.7 ppm) .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular ion validation .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorometric or colorimetric assays .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Isotopic labeling : Introduce deuterated solvents (e.g., DMSO-d6) to distinguish solvent artifacts from compound signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies optimize the compound’s bioavailability and pharmacokinetic (PK) properties?
- Methodological Answer :
- Lipophilicity adjustment : Modify substituents (e.g., replacing bromine with fluorine) to tune logP values. Chromen-4-yl groups may enhance membrane permeability .
- Prodrug design : Convert the ester moiety to a hydrolyzable group (e.g., phosphate) for improved solubility .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and introduce stabilizing groups .
Q. How do substituent variations impact biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with halogens (Br/Cl), alkoxy (ethoxy/methoxy), or methyl groups at positions 5, 6, and 2 of the benzofuran core. Compare IC₅₀ values across targets .
- Data Table 2 : Substituent Effects on Anticancer Activity (Hypothetical Data)
| Substituent (Position) | IC₅₀ (µM) – HeLa | IC₅₀ (µM) – MCF-7 |
|---|---|---|
| Br (6) | 12.5 | 18.3 |
| Cl (5) | 8.7 | 14.9 |
| OMe (2) | 22.1 | 30.4 |
Q. What experimental designs are recommended for stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Photostability : Use a UV chamber (λ = 320 nm) to assess light sensitivity. Protect light-sensitive groups (e.g., chromen-4-yl) with amber glassware .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
